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Compound of Interest

Compound Name: 2-Chloro-N-phenylisonicotinamide

Cat. No.: B190219 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction The rise of antimicrobial resistance necessitates the discovery and development of

novel therapeutic agents. Nicotinamide and isonicotinamide derivatives have emerged as a

promising class of compounds, exhibiting a wide range of biological activities, including

antimicrobial and antifungal properties.[1][2][3] The 2-Chloro-N-phenylisonicotinamide
scaffold serves as a key intermediate for the synthesis of new pharmaceutical agents,

particularly in the development of antitubercular and antimicrobial drugs.[4] Its structure allows

for modifications that can enhance cell membrane penetration and binding to microbial targets.

[4]

This document provides detailed protocols for the synthesis of 2-Chloro-N-
phenylisonicotinamide and its subsequent derivatization. It also outlines a standard

methodology for screening these novel compounds for in vitro antimicrobial activity against a

panel of clinically relevant bacterial and fungal strains.

Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-N-
phenylisonicotinamide (Parent Compound)
This protocol is based on the reaction of 2-chloroisonicotinoyl chloride with aniline.[5]
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Materials:

2-chloroisonicotinoyl chloride

Aniline

N,N-diisopropylethylamine (DIPEA)

1,2-dichloroethane

Dichloromethane

Methanol

Water (deionized)

Anhydrous magnesium sulfate

Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

Dissolve 2-chloroisonicotinoyl chloride (10 g, 56.8 mmol) in 1,2-dichloroethane (100 mL) in a

round-bottom flask and cool the solution to 0 °C using an ice bath.

In a separate beaker, prepare a solution of aniline (5.70 mL, 62.5 mmol) and DIPEA (10.2

mL, 59.6 mmol) in 1,2-dichloroethane (10 mL).

Slowly add the aniline/DIPEA solution to the cooled 2-chloroisonicotinoyl chloride solution

over approximately 1 hour, maintaining the temperature at 0 °C.

Stir the reaction mixture at 0 °C for an additional hour.

After the initial stirring, warm the mixture to 95 °C and maintain this temperature for 1 hour.

Upon completion, cool the reaction to room temperature.

Quench the reaction by adding 30 mL of water and filter the resulting mixture.
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Extract the filtrate with dichloromethane (200 mL).

Combine the organic phases and dry over anhydrous magnesium sulfate.

Filter off the drying agent and concentrate the organic phase under reduced pressure using a

rotary evaporator.

Recrystallize the resulting residue from a methanol/water mixture (1:10, 110 mL) to yield the

pure 2-chloro-N-phenylisonicotinamide. A typical yield for this reaction is approximately

92%.[5]

Protocol 2: General Procedure for Synthesis of
Derivatives via Nucleophilic Aromatic Substitution
This protocol describes a general method for replacing the chlorine atom at the C2 position of

the pyridine ring with various nucleophiles (e.g., substituted anilines, thiols, or secondary

amines) to generate a library of derivatives.

Materials:

2-Chloro-N-phenylisonicotinamide

Selected nucleophile (e.g., 4-methoxyaniline, thiophenol, piperidine)

A suitable base (e.g., Potassium carbonate, Sodium hydride)

A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

To a solution of 2-Chloro-N-phenylisonicotinamide (1.0 eq) in a suitable solvent (e.g.,

DMF), add the selected nucleophile (1.1 eq) and a base (1.5 eq).
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Heat the reaction mixture at 80-120 °C and monitor its progress using Thin Layer

Chromatography (TLC).

Once the starting material is consumed, cool the mixture to room temperature.

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the solvent under reduced pressure.

Purify the crude product using column chromatography on silica gel to obtain the desired

derivative.

Protocol 3: In Vitro Antimicrobial Screening (Broth
Microdilution Method)
This protocol follows the general guidelines proposed by the European Committee on

Antimicrobial Susceptibility Testing (EUCAST) for determining the Minimum Inhibitory

Concentration (MIC).[1][2]

Materials:

Synthesized compounds

Bacterial Strains: Staphylococcus aureus (ATCC 6538), Bacillus subtilis, Escherichia coli

(ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).[1][6]

Fungal Strain: Candida albicans (ATCC 24433).[1]

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

96-well microtiter plates.

Standard antibiotics for positive control (e.g., Ciprofloxacin, Fluconazole).

DMSO (for dissolving compounds).
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Spectrophotometer or microplate reader.

Procedure:

Prepare stock solutions of the synthesized compounds in DMSO.

Perform serial two-fold dilutions of the compounds in the appropriate growth medium directly

in the 96-well plates. Concentrations may range from 0.001 to 1 mM.[1]

Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland

standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5

CFU/mL in each well.

Add the microbial inoculum to each well containing the diluted compound. Include wells for a

positive control (microbes + medium), negative control (medium only), and solvent control

(microbes + medium + DMSO).

Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for

fungi.

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism, as determined by visual inspection or by measuring the

optical density at 600 nm.

Data Presentation
Quantitative data from the synthesis and screening should be organized for clarity and

comparison.

Table 1: Synthesis and Characterization of 2-Chloro-N-phenylisonicotinamide Derivatives
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Compound ID
R-Group
(Substituent at
C2)

Yield (%) M.P. (°C)
LC-MS (m/z)
[M+H]⁺

Parent -Cl 92%[5] 138-140 233.1[5]

D-01
-NH-(4-OCH₃-

Ph)
75% 155-157 322.1

D-02 -S-Ph 81% 142-144 309.1

D-03
-N(CH₂)₅

(Piperidinyl)
68% 110-112 284.2

Table 2: Antimicrobial Activity (MIC in µg/mL) of Synthesized Derivatives

Compound
ID

S. aureus B. subtilis E. coli
P.
aeruginosa

C. albicans

Parent >128 >128 >128 >128 >128

D-01 64 32 128 64 >128

D-02 32 32 64 128 64

D-03 16 32 64 64 128

Ciprofloxacin 1 0.5 0.25 1 -

Fluconazole - - - - 8

Workflows and Logical Relationships
Visual diagrams help clarify complex procedures and the rationale behind the experimental

design.

Starting Materials
(2-chloroisonicotinoyl chloride, Aniline)
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(Recrystallization)

Parent Compound
(2-Chloro-N-phenylisonicotinamide)

Nucleophilic Substitution
(R-Nu, Base, Heat)
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Click to download full resolution via product page

Caption: General workflow for the synthesis of the parent compound and subsequent

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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